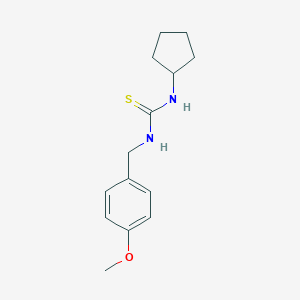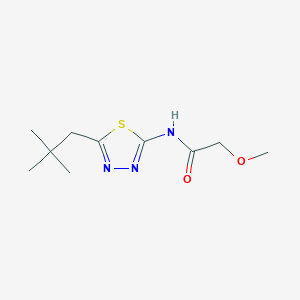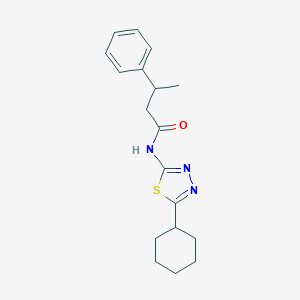
N-cyclopentyl-N'-(4-methoxybenzyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-N'-(4-methoxybenzyl)thiourea, also known as CPMT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPMT is a thiourea derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied in vitro and in vivo. In
科学研究应用
N-cyclopentyl-N'-(4-methoxybenzyl)thiourea has been studied for its potential therapeutic properties in various fields, including cancer, diabetes, and inflammation. In cancer research, N-cyclopentyl-N'-(4-methoxybenzyl)thiourea has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, N-cyclopentyl-N'-(4-methoxybenzyl)thiourea has been reported to improve insulin sensitivity and reduce blood glucose levels. In inflammation research, N-cyclopentyl-N'-(4-methoxybenzyl)thiourea has been found to reduce the production of pro-inflammatory cytokines.
作用机制
N-cyclopentyl-N'-(4-methoxybenzyl)thiourea exerts its therapeutic effects by inhibiting specific enzymes and signaling pathways in the body. For example, N-cyclopentyl-N'-(4-methoxybenzyl)thiourea inhibits the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are involved in cell proliferation and survival. N-cyclopentyl-N'-(4-methoxybenzyl)thiourea also inhibits the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-(4-methoxybenzyl)thiourea has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, N-cyclopentyl-N'-(4-methoxybenzyl)thiourea reduces the expression of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). N-cyclopentyl-N'-(4-methoxybenzyl)thiourea also increases the expression of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, N-cyclopentyl-N'-(4-methoxybenzyl)thiourea improves insulin sensitivity and glucose uptake in adipocytes.
实验室实验的优点和局限性
N-cyclopentyl-N'-(4-methoxybenzyl)thiourea has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, N-cyclopentyl-N'-(4-methoxybenzyl)thiourea has some limitations, such as its poor bioavailability and limited in vivo efficacy. Therefore, researchers need to use appropriate delivery systems and dosages to overcome these limitations.
未来方向
There are several future directions for N-cyclopentyl-N'-(4-methoxybenzyl)thiourea research, including the development of novel delivery systems to improve its bioavailability and efficacy, the exploration of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases, and the investigation of its safety and toxicity in preclinical and clinical studies.
Conclusion:
In summary, N-cyclopentyl-N'-(4-methoxybenzyl)thiourea is a promising chemical compound that has potential therapeutic properties in various fields of research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied and reported. Further research is needed to fully understand its therapeutic potential and to develop effective treatments for various diseases.
合成方法
N-cyclopentyl-N'-(4-methoxybenzyl)thiourea can be synthesized using different methods, including the reaction of 4-methoxybenzyl isothiocyanate with cyclopentylamine or the reaction of 4-methoxybenzyl chloride with cyclopentylthiourea. The former method yields higher purity and yield of N-cyclopentyl-N'-(4-methoxybenzyl)thiourea.
属性
产品名称 |
N-cyclopentyl-N'-(4-methoxybenzyl)thiourea |
|---|---|
分子式 |
C14H20N2OS |
分子量 |
264.39 g/mol |
IUPAC 名称 |
1-cyclopentyl-3-[(4-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C14H20N2OS/c1-17-13-8-6-11(7-9-13)10-15-14(18)16-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H2,15,16,18) |
InChI 键 |
CVXLPSXZPALUPH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=S)NC2CCCC2 |
规范 SMILES |
COC1=CC=C(C=C1)CNC(=S)NC2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B216269.png)
![5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylisoxazole-4-carboxamide](/img/structure/B216270.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B216271.png)

![N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B216275.png)
![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide](/img/structure/B216277.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B216278.png)
![N-{4-[(dipropylamino)sulfonyl]phenyl}-4-phenoxybutanamide](/img/structure/B216279.png)

![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B216282.png)

![N-[4-(dipropylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B216285.png)
![3-fluoro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216287.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide](/img/structure/B216289.png)